molecular formula C7H12FNO2 B1475342 3-(3-Fluoropyrrolidin-1-yl)propanoic acid CAS No. 1889401-42-6

3-(3-Fluoropyrrolidin-1-yl)propanoic acid

Cat. No. B1475342
CAS RN: 1889401-42-6
M. Wt: 161.17 g/mol
InChI Key: QUZIRVUEYVUTKG-UHFFFAOYSA-N
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Description

“3-(3-Fluoropyrrolidin-1-yl)propanoic acid” is a chemical compound with the CAS Number: 1889401-43-7 . It is also known as this compound hydrochloride . The compound is widely used in scientific research due to its unique properties, making it suitable for various applications, including drug discovery.


Molecular Structure Analysis

The molecular formula of “this compound” is C7H12FNO2 . The InChI code is 1S/C7H12FNO2.ClH/c8-6-1-3-9(5-6)4-2-7(10)11;/h6H,1-5H2,(H,10,11);1H . The molecular weight is 197.64 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Analytical Methods for Quality Control

The derivatives of 4-oxoquinoline-3-propanoic acids, including compounds structurally related to 3-(3-Fluoropyrrolidin-1-yl)propanoic acid, are being investigated for their antimicrobial properties. Analytical methods like 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) are used for quality control of these promising active pharmaceutical ingredients. These methods help identify specific by-products of the synthesis and contribute to the development of new antimicrobial drugs (Zubkov et al., 2016).

Synthetic Accessibility

Research indicates that small 3-fluoropyrrolidines, including this compound, can be accessed through 1,3-dipolar cycloaddition involving a simple azomethine ylide and a variety of vinyl fluorides. This accessibility is crucial for various applications, as it opens up pathways for the synthesis of potentially biologically active molecules (McAlpine et al., 2015).

Metabolic Activation

Studies have been conducted on fluoropyrrolidine derivatives, such as this compound, to understand their metabolic activation. The metabolic activation involves the irreversible binding of these compounds to liver microsomal proteins, catalyzed primarily by specific enzymes. These insights are vital for understanding the bioactivation pathways and potential toxicity of these compounds (Xu et al., 2004).

Aminofluorination Reactions

Compounds like this compound can be synthesized through aminofluorination reactions. Lewis acids such as BF3·Et2O have been shown to act as efficient fluorinating agents in these reactions, which are crucial for synthesizing fluorinated organic compounds with potential pharmaceutical applications (Cui et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

properties

IUPAC Name

3-(3-fluoropyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c8-6-1-3-9(5-6)4-2-7(10)11/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZIRVUEYVUTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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